HaloPROTAC3 is a small molecule designed to induce the degradation of proteins tagged with HaloTag, a widely used fusion tag in molecular biology. This compound is part of a class known as Proteolysis Targeting Chimeras (PROTACs), which function by harnessing the ubiquitin-proteasome system to selectively degrade target proteins. HaloPROTAC3 specifically utilizes ligands that bind to the von Hippel-Lindau E3 ligase, facilitating the ubiquitination and subsequent degradation of HaloTag-fused proteins.
HaloPROTAC3 was developed through a series of studies aimed at improving the efficacy and specificity of small molecule PROTACs. It is classified under the category of chemical probes for targeted protein degradation, which has applications in both research and therapeutic contexts. The development of HaloPROTAC3 builds on previous iterations, such as HaloPROTAC1 and HaloPROTAC2, which demonstrated varying degrees of effectiveness in protein degradation.
The synthesis of HaloPROTAC3 involves several key steps, including the design of a bifunctional molecule that can interact with both the target protein (HaloTag) and the E3 ligase (VHL). The initial synthesis begins with the selection of appropriate ligands that exhibit high affinity for VHL. These ligands are then chemically linked to a HaloTag-binding moiety using a linker that can vary in length to optimize degradation efficiency.
The synthesis typically employs solid-phase peptide synthesis techniques, allowing for precise control over the molecular structure. The final product is characterized using techniques such as high-performance liquid chromatography and mass spectrometry to confirm purity and identity.
HaloPROTAC3 features a bifunctional structure that includes a ligand for VHL on one end and a moiety that specifically binds to HaloTag on the other. The molecular design aims to create a stable yet flexible compound that can effectively bring the target protein into proximity with the E3 ligase.
The compound has been shown to induce significant degradation of GFP-HaloTag7 fusion proteins, achieving up to 90% degradation at low concentrations (625 nM), with a half-maximal degradation concentration (DC50) calculated at 19 nM . This high potency makes it one of the most effective PROTACs reported to date.
HaloPROTAC3 operates through a mechanism that involves binding to both the target protein and E3 ligase, leading to ubiquitination of the target. This process triggers proteasomal degradation, effectively reducing the levels of the desired protein within cells.
The reaction mechanism is reliant on the formation of a ternary complex involving HaloPROTAC3, the HaloTag-fused protein, and VHL. Upon binding, VHL facilitates the transfer of ubiquitin moieties onto the target protein, marking it for degradation by the proteasome.
The action of HaloPROTAC3 begins when it binds to HaloTag on the target protein while simultaneously engaging VHL. This dual binding induces conformational changes that promote ubiquitination. Once ubiquitinated, the target protein is recognized by the proteasome, leading to its degradation.
Studies indicate that treatment with HaloPROTAC3 results in rapid degradation kinetics, with approximately 50% reduction in target proteins observed within 30 minutes under optimal conditions . This rapid action highlights its potential utility in experimental settings where quick modulation of protein levels is required.
HaloPROTAC3 is characterized as a cell-permeable compound, allowing it to effectively enter cells and exert its effects on intracellular proteins. Its solubility and stability are optimized for use in biological assays.
The compound's chemical properties include specific interactions with both VHL and HaloTag, which are crucial for its function as a degrader. The structure's design minimizes off-target effects while maximizing binding affinity .
HaloPROTAC3 has significant applications in biochemical research, particularly in studies involving targeted protein degradation. It allows researchers to investigate protein function by selectively knocking down specific proteins without altering others. Additionally, its use extends into therapeutic research, where it holds promise for developing treatments that require precise modulation of protein levels, such as in cancer therapy or genetic diseases.
Proteolysis-Targeting Chimeras (PROTACs) represent a transformative class of heterobifunctional molecules designed to exploit the cell's endogenous ubiquitin-proteasome system (UPS) for targeted protein degradation. Unlike conventional small-molecule inhibitors that block protein activity, PROTACs catalytically induce the degradation of specific proteins, thereby eliminating all their functional roles—including enzymatic, scaffolding, and structural functions. A typical PROTAC consists of three modular components: (1) a ligand that binds the protein of interest (POI), (2) an E3 ubiquitin ligase-recruiting ligand, and (3) a linker connecting these two moieties. Upon forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the transfer of ubiquitin chains to the POI. This polyubiquitination marks the target for recognition and destruction by the 26S proteasome [1] [5]. The catalytic nature of PROTACs allows for sustained target degradation even after drug clearance, offering significant advantages over occupancy-driven inhibitors in terms of potency, duration of action, and potential to target "undruggable" proteins [5].
The development of effective PROTACs initially faced a major hurdle: the reliance on peptidic ligands for E3 ligase recruitment. Early PROTACs utilized peptide sequences derived from natural E3 ligase substrates (e.g., HIF-1α for VHL or IκBα for β-TRCP) to engage ligases like VHL or SCF complexes. While these peptidic PROTACs demonstrated proof-of-concept efficacy, they suffered from poor cell permeability, metabolic instability, and limited oral bioavailability due to their large molecular weights (>1 kDa) and peptide-like properties [1] [5]. The field underwent a paradigm shift with the discovery of drug-like small-molecule ligands for key E3 ligases. Critical breakthroughs included:
Table 1: Evolution of Key E3 Ligands for PROTAC Development
Generation | E3 Ligase | Ligand Type | Representative PROTAC | Limitations | Advantages |
---|---|---|---|---|---|
First | VHL, SCF | Peptides (7-12 aa) | Protac-1 | Low permeability, instability | Proof-of-concept degradation |
Second | VHL, CRBN | Small molecules | ARV-771 (VHL), dBET1 (CRBN) | Moderate potency (μM DC₅₀) | Improved cell permeability, oral bioavailability |
Third | Optimized VHL | High-affinity small molecules | HaloPROTAC3 (VHL) | Linker dependency | Nanomolar DC₅₀, high degradation efficiency |
These small-molecule ligands enabled the synthesis of PROTACs with significantly improved pharmacological profiles. PROTACs incorporating VHL ligands (e.g., VH032 derivatives) demonstrated enhanced cellular potency, with degradation concentrations (DC₅₀) in the low micromolar to nanomolar range [1] [5].
HaloPROTAC3 emerged as a solution to two interconnected challenges in targeted protein degradation: (1) the scarcity of high-affinity ligands for many intracellular proteins, and (2) the need for versatile, generalizable degradation tools for chemical biology research. Rather than targeting a specific endogenous protein, HaloPROTAC3 was engineered to degrade any protein genetically fused to HaloTag7—a 34 kDa engineered bacterial dehalogenase that forms an irreversible covalent bond with chloroalkane ligands [1] [3] [8]. The design rationale leveraged three key innovations:
Table 2: Key Physicochemical and Functional Properties of HaloPROTAC3
Property | Value | Method/Notes |
---|---|---|
Molecular Weight | 799.42 g/mol | C₄₁H₅₅ClN₄O₈S |
CAS Number | 1799506-07-2 | Unique chemical identifier |
Solubility | >83 mg/mL in DMSO (104 mM) | Sonication/heating recommended |
HaloTag7 Binding | Irreversible covalent | Via chloroalkane moiety |
VHL Binding Affinity (IC₅₀) | 0.54 ± 0.06 µM | Fluorescence polarization assay [1] |
DC₅₀ (GFP-HaloTag7) | 19 ± 1 nM | Flow cytometry in HEK293 cells [1] |
Maximal Degradation (Dₘₐₓ) | 90 ± 1% at 625 nM | Immunoblot/flow cytometry [1] [3] |
This design yielded exceptional degradation efficiency. In HEK293 cells expressing GFP-HaloTag7, HaloPROTAC3 achieved 90 ± 1% degradation at 625 nM with a DC₅₀ of 19 ± 1 nM—making it one of the most potent PROTACs reported at the time of its development [1]. The enantiomeric control compound (ent-HaloPROTAC3), featuring D-hydroxyproline and D-valine residues, binds HaloTag7 but not VHL, and fails to induce degradation, confirming the VHL-dependent mechanism [1] [8]. By bridging a self-labeling protein tag and a high-affinity E3 ligase ligand, HaloPROTAC3 established a versatile platform for rapid, reversible, and titratable knockdown of proteins in diverse experimental contexts.
CAS No.: 92292-84-7
CAS No.: 16143-80-9
CAS No.: 31063-73-7
CAS No.: 73545-11-6
CAS No.: 2409072-20-2
CAS No.: 83864-14-6